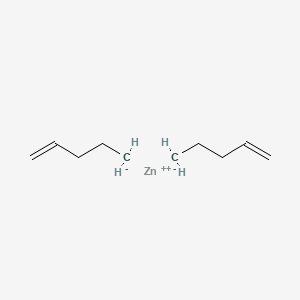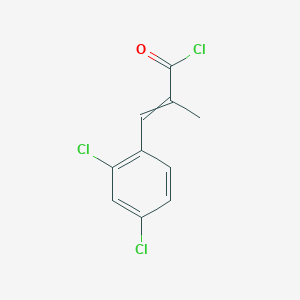
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylprop-2-enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with methyl vinyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the methylprop-2-enoyl moiety can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Addition: Formation of halogenated or hydrogenated derivatives.
Oxidation/Reduction: Formation of corresponding alcohols or ketones.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 3-(2,4-Dichlorophenyl)-2-methylprop-2-enol
- 2,4-Dichlorophenylacetic acid
Uniqueness
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride is unique due to its specific structural features, which confer distinct reactivity and biological properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it versatile for various synthetic and research applications.
Propriétés
Numéro CAS |
40146-28-9 |
|---|---|
Formule moléculaire |
C10H7Cl3O |
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-2-methylprop-2-enoyl chloride |
InChI |
InChI=1S/C10H7Cl3O/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3 |
Clé InChI |
GWEWCNHUKMBMCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



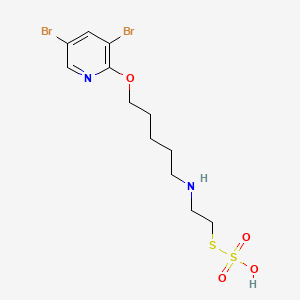
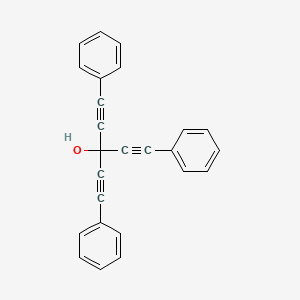
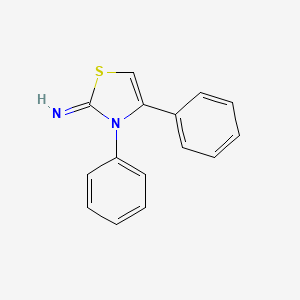
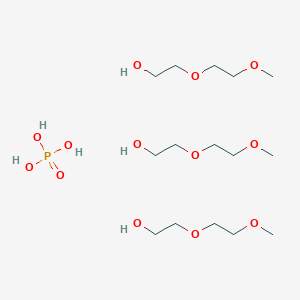
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
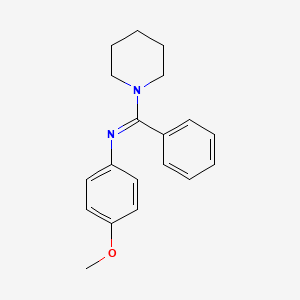
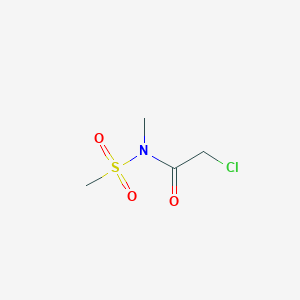
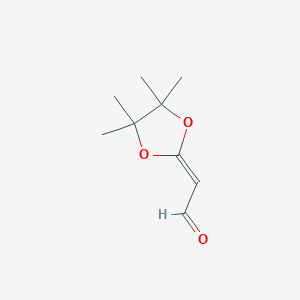
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

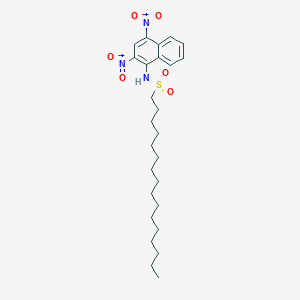
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
